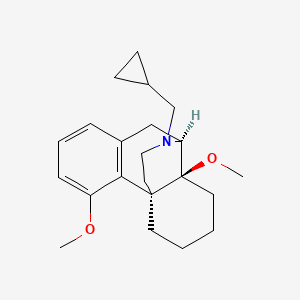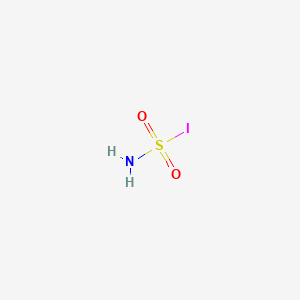
Sulfamoyl iodide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamoyl iodide (9CI) is an organosulfur compound characterized by the presence of a sulfonyl group bonded to an iodine atom. This compound is part of the broader class of sulfonyl halides, which are known for their reactivity and diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamoyl iodide (9CI) can be synthesized through the reaction of sulfonyl chlorides with iodide salts. One common method involves the reaction of methanesulfonyl chloride with sodium iodide in an aprotic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature, yielding sulfamyl iodide and sodium chloride as a byproduct.
Industrial Production Methods: Industrial production of sulfamyl iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl iodide (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Sulfamoyl iodide (9CI) can be oxidized to form sulfonyl iodates or reduced to form sulfonyl iodides with different oxidation states.
Addition Reactions: It can add to alkenes and alkynes, forming adducts that are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Iodates: Formed from oxidation reactions.
Scientific Research Applications
Sulfamoyl iodide (9CI) has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active sulfonamides, which have antimicrobial properties.
Medicine: Sulfonamides derived from sulfamyl iodide are used in the development of antibiotics and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfamyl iodide involves the formation of reactive intermediates such as sulfonyl radicals or cations. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions include nucleophilic substitution, radical addition, and electrophilic aromatic substitution.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride: Contains a toluene group attached to the sulfonyl group.
Uniqueness: Sulfamoyl iodide (9CI) is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other sulfonyl halides. The iodine atom makes sulfamyl iodide more reactive in nucleophilic substitution reactions and provides unique opportunities for the synthesis of iodine-containing compounds.
Properties
CAS No. |
102479-80-1 |
|---|---|
Molecular Formula |
H2INO2S |
Molecular Weight |
206.99 g/mol |
IUPAC Name |
sulfamoyl iodide |
InChI |
InChI=1S/H2INO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI Key |
DMPIUZWQZODITO-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)I |
Canonical SMILES |
NS(=O)(=O)I |
Synonyms |
iodosulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



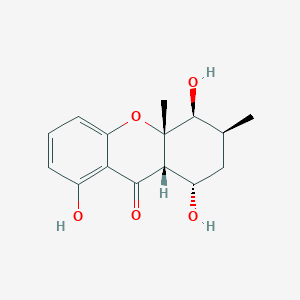
![Cucurbit[10]uril](/img/structure/B1258260.png)

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
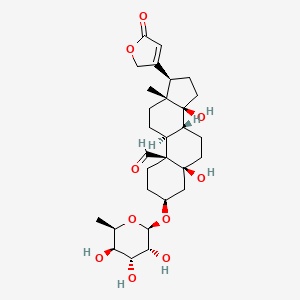
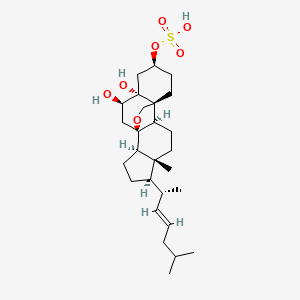
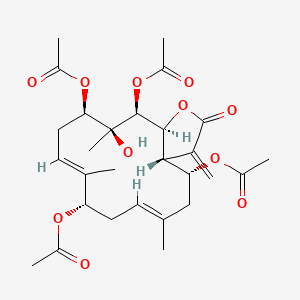
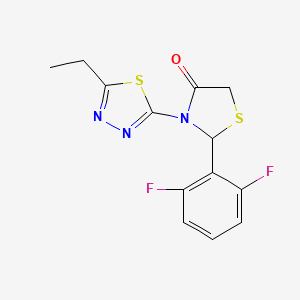

![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)

